3-phenyl-5-[7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl]-2,1-benzoxazole
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Overview
Description
3-phenyl-5-[7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl]-2,1-benzoxazole is a complex heterocyclic compound that combines several functional groups, including a benzoxazole ring, a thiazepane ring, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-5-[7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl]-2,1-benzoxazole typically involves multi-step reactions. One common approach is to start with the synthesis of the benzoxazole core, followed by the introduction of the thiazepane and thiophene moieties through condensation reactions. Key reagents often include phosphorus pentasulfide for sulfurization and various carbonyl compounds for condensation.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are chosen to facilitate the reactions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
3-phenyl-5-[7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl]-2,1-benzoxazole can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: Electrophilic substitution can occur on the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated benzoxazole derivatives.
Scientific Research Applications
3-phenyl-5-[7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl]-2,1-benzoxazole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 3-phenyl-5-[7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl]-2,1-benzoxazole involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include inhibition of key enzymes in inflammatory or microbial pathways.
Comparison with Similar Compounds
Similar Compounds
3-phenyl-5-(thiophen-2-yl)-1,2,4-oxadiazole: Shares the thiophene and phenyl groups but has an oxadiazole ring instead of a benzoxazole ring.
3-phenyl-5-(thiophen-2-yl)-1,2,4-triazole: Similar structure but contains a triazole ring.
Uniqueness
3-phenyl-5-[7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl]-2,1-benzoxazole is unique due to the combination of its benzoxazole, thiazepane, and thiophene rings, which confer distinct chemical and biological properties. This unique structure allows for diverse applications and interactions that are not observed in similar compounds.
Properties
IUPAC Name |
(3-phenyl-2,1-benzoxazol-5-yl)-(7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O2S2/c26-23(25-11-10-21(29-14-12-25)20-7-4-13-28-20)17-8-9-19-18(15-17)22(27-24-19)16-5-2-1-3-6-16/h1-9,13,15,21H,10-12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIZQXGZPCDXVRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CS2)C(=O)C3=CC4=C(ON=C4C=C3)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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